

Personal protective equipment for handling VER-155008

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Essential Safety and Handling Guide for VER-155008

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of **VER-155008**, a potent adenosine-derived inhibitor of Heat Shock Protein 70 (Hsp70). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may classify **VER-155008** as non-hazardous, it is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available. The following personal protective equipment is mandatory when handling **VER-155008** in its solid form or in solution:

 Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.



- Hand Protection: Wear nitrile or butyl rubber gloves. Given that VER-155008 is often
 dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other
 substances, appropriate glove selection is critical.
- Body Protection: A standard laboratory coat must be worn at all times.
- Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is recommended to prevent inhalation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **VER-155008** is provided below for easy reference.

Property	Value
Molecular Formula	C25H23Cl2N7O4
Molecular Weight	556.4 g/mol [1]
Appearance	White to light brown crystalline solid
Purity	≥95% to ≥98% (HPLC)[1]
Storage Temperature	-20°C[2]
Stability	≥4 years at -20°C

Handling and Storage Preparation of Stock Solutions

VER-155008 is sparingly soluble in aqueous buffers but has good solubility in organic solvents.

Solvent	Approximate Solubility
DMSO	~30 mg/mL
Dimethyl Formamide (DMF)	~30 mg/mL
1:9 DMSO:PBS (pH 7.2)	~0.1 mg/mL



To prepare a stock solution, dissolve the crystalline solid **VER-155008** in the solvent of choice, such as DMSO. For aqueous experimental systems, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.

Storage of Stock Solutions

Stock solutions of VER-155008 in DMSO can be stored under the following conditions:

Storage Temperature	Storage Duration
-20°C	Up to 1 year[2]
-80°C	Up to 2 years[2]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Spill and Disposal Plan Spill Response

In the event of a spill, evacuate the immediate area. For small spills of **VER-155008** solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, or any spill of the solid powder, restrict access to the area and consult your institution's environmental health and safety (EHS) office.

Waste Disposal

All waste containing **VER-155008**, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste.

- Solid Waste: Collect any solid VER-155008 waste in a clearly labeled, sealed container.
- Liquid Waste: Solutions of VER-155008, particularly those in DMSO, should be collected in a
 designated, leak-proof container for hazardous waste. Do not dispose of VER-155008
 solutions down the drain.



 Disposal Procedure: All chemical waste must be disposed of through your institution's EHSapproved waste management program. Ensure all waste containers are properly labeled with their contents.

Experimental Protocols Cell Viability Assay (CCK8)

This protocol is adapted from a study on the effects of **VER-155008** on pheochromocytoma cells.

- Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10^3 cells per well in 200 μ L of complete culture medium and incubate for 24 hours.
- Compound Treatment: Add varying concentrations of **VER-155008** to the wells and incubate for the desired time points (e.g., 24, 48, or 72 hours).
- CCK8 Reagent Addition: At each time point, add 10 μL of CCK8 solution to each well and incubate for 1-4 hours.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
 The absorbance is directly proportional to the number of viable cells.

Hsp70 Inhibition Assay (Fluorescence Polarization)

This in vitro assay measures the ability of VER-155008 to inhibit the ATPase activity of Hsp70.

- Assay Buffer: Prepare an aqueous buffer, for example, 100 mM Tris pH 7.4, 150 mM KCl, and 5 mM CaCl₂.
- Reagents:
 - GST-HSP70 protein (e.g., 400 nM final concentration).
 - Fluorescently labeled ATP tracer (e.g., N⁶-(6-amino)hexyl-ATP-5-FAM at 20 nM final concentration).
 - **VER-155008** at various concentrations (typically a 10-point IC₅₀ curve) with a final DMSO concentration of 5%.



Procedure:

- In a 96-well black plate, combine the Hsp70 protein, the fluorescent ATP tracer, and VER-155008.
- Incubate the mixture for a set period (e.g., 3 hours) at room temperature.
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
- Data Analysis: The decrease in fluorescence polarization is indicative of the displacement of the fluorescent tracer by **VER-155008**, allowing for the calculation of the IC₅₀ value.

Signaling Pathway and Experimental Workflow

VER-155008 is a potent inhibitor of Hsp70, a molecular chaperone that plays a critical role in the folding and stability of numerous proteins, including key components of oncogenic signaling pathways. Inhibition of Hsp70 can lead to the degradation of its client proteins, thereby affecting downstream signaling.

Caption: Mechanism of **VER-155008** Action.

The diagram above illustrates the mechanism of action for **VER-155008**. By inhibiting Hsp70, **VER-155008** disrupts the function of Hsp90, a co-chaperone that is dependent on Hsp70. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, such as the receptor tyrosine kinase HER2 and the serine/threonine kinase Raf-1. The downregulation of these key proteins inhibits downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.

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References







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